Elenolic acid
Elenolic acid
Elenaic acid, also known as elenaate, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Elenaic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, elenaic acid is primarily located in the cytoplasm. Outside of the human body, elenaic acid can be found in fats and oils, fruits, herbs and spices, and olive. This makes elenaic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
34422-12-3
VCID:
VC21215728
InChI:
InChI=1S/C11H14O6/c1-6-8(4-12)7(3-10(13)14)9(5-17-6)11(15)16-2/h4-8H,3H2,1-2H3,(H,13,14)/t6-,7-,8+/m0/s1
SMILES:
CC1C(C(C(=CO1)C(=O)OC)CC(=O)O)C=O
Molecular Formula:
C11H14O6
Molecular Weight:
242.22 g/mol
Elenolic acid
CAS No.: 34422-12-3
Cat. No.: VC21215728
Molecular Formula: C11H14O6
Molecular Weight: 242.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Elenaic acid, also known as elenaate, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Elenaic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, elenaic acid is primarily located in the cytoplasm. Outside of the human body, elenaic acid can be found in fats and oils, fruits, herbs and spices, and olive. This makes elenaic acid a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 34422-12-3 |
| Molecular Formula | C11H14O6 |
| Molecular Weight | 242.22 g/mol |
| IUPAC Name | 2-[(2S,3S,4S)-3-formyl-5-methoxycarbonyl-2-methyl-3,4-dihydro-2H-pyran-4-yl]acetic acid |
| Standard InChI | InChI=1S/C11H14O6/c1-6-8(4-12)7(3-10(13)14)9(5-17-6)11(15)16-2/h4-8H,3H2,1-2H3,(H,13,14)/t6-,7-,8+/m0/s1 |
| Standard InChI Key | MQFAJBBHEYTHKF-BIIVOSGPSA-N |
| Isomeric SMILES | C[C@H]1[C@H]([C@@H](C(=CO1)C(=O)OC)CC(=O)O)C=O |
| SMILES | CC1C(C(C(=CO1)C(=O)OC)CC(=O)O)C=O |
| Canonical SMILES | CC1C(C(C(=CO1)C(=O)OC)CC(=O)O)C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator